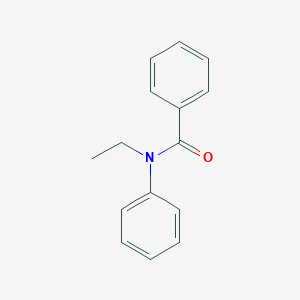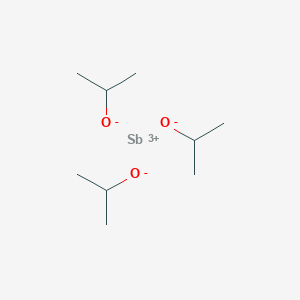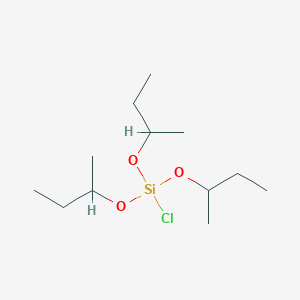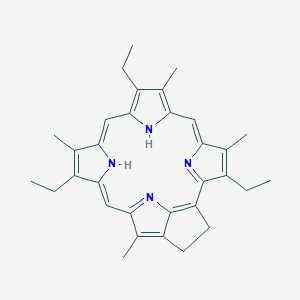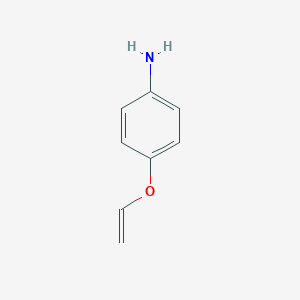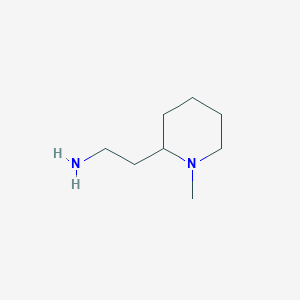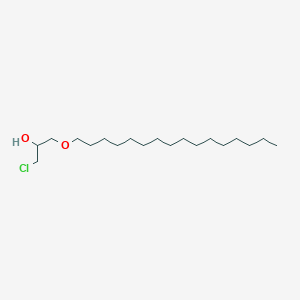
Hexan-1,4-diol
Übersicht
Beschreibung
1,4-Hexanediol is a diol with the chemical formula C6H14O2. It is a type of hexanediol, which is a family of diols with six carbon atoms. The diols differ in the position of the hydroxyl groups, and 1,4-Hexanediol has its hydroxyl groups at the first and fourth carbon atoms. Although the provided papers do not directly discuss 1,4-Hexanediol, they do mention other hexanediols, such as 1,6-Hexanediol, which can provide insights into the chemical behavior and synthesis of diols in general .
Synthesis Analysis
The synthesis of hexanediols can be achieved through various methods. For instance, 1,6-Hexanediol (HDO) can be synthesized from biobased 5-hydroxymethylfurfural (HMF) using a Pd/ZrP catalyst and formic acid as a hydrogen source . Another general method for preparing hexanediols, including 1,4-Hexanediol, involves the reduction of a corresponding ketohexanoate with lithium aluminum hydride . These methods highlight the versatility of hexanediol synthesis, which may be applicable to 1,4-Hexanediol as well.
Molecular Structure Analysis
The molecular structure of hexanediols is characterized by a six-carbon chain with two hydroxyl groups. The position of these groups affects the molecular interactions and properties of the compound. For example, X-ray crystallographic analysis of hexakis(4-functionalized-phenyl)benzenes, which are related to hexanediols, showed that these compounds can form 2-D networks through unique intermolecular interactions . This suggests that 1,4-Hexanediol could also engage in specific molecular interactions due to its functional groups.
Chemical Reactions Analysis
Hexanediols can participate in various chemical reactions. For instance, 1,6-Hexanediol can be used to synthesize diacrylates through direct esterification with acrylic acid . This indicates that 1,4-Hexanediol may also be used as a precursor for similar esterification reactions. Additionally, the reactivity of hexanediols can be influenced by the presence of catalysts and specific reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of hexanediols are influenced by their molecular structure. For example, 1,6-Hexanediol can immobilize and condense chromatin in living human cells, which is a property that may be shared by other hexanediols like 1,4-Hexanediol . The ability of hexanediols to affect biological systems suggests that they have unique physical and chemical characteristics that can be harnessed in various applications.
Wissenschaftliche Forschungsanwendungen
Polymersynthese
1,4-Hexandiol ist ein wertvolles Monomer bei der Synthese von Polycarbonaten, Polyethern und Polyestern. Diese Polymere werden zur Herstellung von Materialien mit spezifischen Eigenschaften wie Kratzfestigkeit und Flexibilität verwendet. Die Fähigkeit der Verbindung, aufgrund ihrer cis/trans-Isomerie supramolekulare Assoziationen zu bilden, erhöht ihre Nützlichkeit in diesem Bereich .
Pharmazeutische Bausteine
Die Verbindung dient als Vorstufe für eine Vielzahl von Pharmazeutika. Durch Funktionalisierung einer oder beider Hydroxylgruppen von 1,4-Hexandiol kann es in Verbindungen mit signifikanten medizinischen Eigenschaften umgewandelt werden, darunter Antikrebsmittel und andere Therapeutika .
Nachhaltige chemische Produktion
Neuere Fortschritte haben gezeigt, dass 1,4-Hexandiol aus nachwachsenden Rohstoffen wie lignocellulosehaltiger Biomasse hergestellt werden kann. Dieser nachhaltige Ansatz beinhaltet die katalytische Umwandlung von Ligninderivaten und bietet eine umweltfreundliche Alternative zu traditionellen Methoden, die auf fossilen Ressourcen beruhen .
Industrielle Vorläufermoleküle
1,4-Hexandiol ist die wichtigste industrielle Vorstufe zu 1,4-Cyclohexandione, einem vielseitigen Plattformmolekül. Diese Verbindung ist entscheidend für die Herstellung verschiedener Pharmazeutika, darunter das Analgetikum Cebranopadol, und zeigt die Rolle der Verbindung bei der Synthese komplexer Moleküle .
Beschichtungen für fortschrittliche Materialien
Im Bereich der Materialwissenschaften trägt 1,4-Hexandiol zur Entwicklung fortschrittlicher Beschichtungen bei. Seine Derivate werden zur Herstellung von kratzfesten Beschichtungen verwendet, die für den Schutz von Oberflächen in Umgebungen mit hoher Abnutzung unerlässlich sind .
Katalyse und Grüne Chemie
Die Verbindung ist an katalytischen Strategien beteiligt, die darauf abzielen, Ligninöl mit hohem Molekulargewicht in höherwertige Verbindungen umzuwandeln. Dieser Prozess ist Teil des breiteren Bereichs der Grünen Chemie, der darauf abzielt, chemische Produkte und Prozesse zu schaffen, die die Verwendung und Erzeugung gefährlicher Substanzen reduzieren oder eliminieren .
Polyurethanproduktion
1,4-Hexandiol wird bei der Produktion von Polyurethanen verwendet, einer Klasse von Polymeren, die in großem Umfang in Schaumisoliermaterialien, Elastomeren und Klebstoffen eingesetzt werden. Seine Rolle in dieser Anwendung unterstreicht seine Bedeutung bei der Herstellung von Alltagsmaterialien .
Biologisch aktive Verbindungen
Schließlich wird 1,4-Hexandiol bei der Herstellung biologisch aktiver Verbindungen verwendet. Dazu gehören verschiedene Polyamide und Polyimide, die Anwendungen von der Herstellung neuer Materialien bis hin zu potenziellen Anwendungen in der Biomedizin haben .
Safety and Hazards
1,4-Hexanediol may form explosive mixtures with air on intense heating . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, contact with skin, eyes or clothing, ingestion and inhalation . It should be kept away from open flames, hot surfaces and sources of ignition .
Wirkmechanismus
Target of Action
Hexane-1,4-diol, also known as 1,4-Hexanediol, is a versatile compound that interacts with various targets. It’s worth noting that the compound belongs to the class of organic compounds known as fatty alcohols, which are aliphatic alcohols consisting of a chain of at least six carbon atoms .
Mode of Action
For instance, it undergoes typical chemical reactions of alcohols such as dehydration, substitution, and esterification .
Biochemical Pathways
For example, it can be used in the Paal–Knorr synthesis, a reaction used to synthesize substituted furans, pyrroles, or thiophenes from 1,4-diketones .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of 1,4-Hexanediol is currently unknown .
Result of Action
It’s known that 1,4-hexanediol can be used in the production of various industrial materials, including polyesters and polyurethanes, due to its chemical reactivity .
Biochemische Analyse
Biochemical Properties
Hexane-1,4-diol undergoes the typical chemical reactions of alcohols such as dehydration, substitution, esterification . Dehydration of Hexane-1,4-diol gives oxepane, 2-methyltetrahydropyran and 2-ethyltetrahydrofuran
Molecular Mechanism
It is known that as Hexane-1,4-diol contains hydroxyl groups, it undergoes the typical chemical reactions of alcohols such as dehydration, substitution, esterification
Metabolic Pathways
It is known that Hexane-1,4-diol is prepared by the hydrogenation of adipic acid or its esters
Eigenschaften
IUPAC Name |
hexane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-2-6(8)4-3-5-7/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTWBMUAJHVAIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436526 | |
| Record name | 1,4-Hexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16432-53-4 | |
| Record name | 1,4-Hexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 1,4-Hexanediol be used to synthesize polymers?
A1: Yes, research suggests that 1,4-Hexanediol can be utilized in the production of polyurethane foams. A study investigated the potential of various diols, including 1,4-Hexanediol, for creating polyurethane foams []. While the study doesn't delve into the specific properties of the resulting foams, it highlights the potential of 1,4-Hexanediol as a building block in polymer synthesis.
Q2: Are there any known toxicological concerns related to 1,4-Hexanediol?
A2: While the provided research doesn't directly focus on the toxicity of 1,4-Hexanediol, one study reveals insights into the metabolism of a structurally similar compound, 3-methylheptane, in rats []. This research identifies various metabolites, including several diols, produced during the breakdown of 3-methylheptane. This information could be valuable for researchers interested in exploring the potential metabolic pathways and toxicological profile of 1,4-Hexanediol.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





